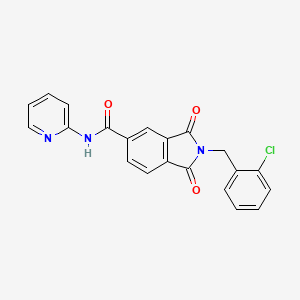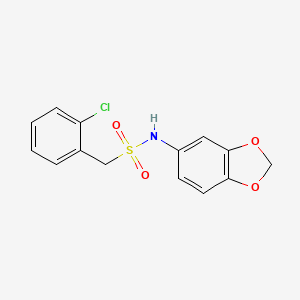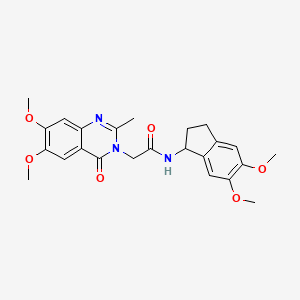![molecular formula C16H14Cl2N2O3 B14937137 N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14937137.png)
N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a dichlorophenoxy acetamide moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:
Acetylation: The starting material, 3-aminophenol, undergoes acetylation using acetic anhydride to form 3-(acetylamino)phenol.
Etherification: The acetylated product is then reacted with 2,4-dichlorophenoxyacetic acid in the presence of a suitable base (e.g., potassium carbonate) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the dichlorophenoxy moiety may interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-[3-(acetylamino)phenyl]-2-(4-bromophenoxy)acetamide
- N-[3-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide
Uniqueness
N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine or methyl groups), this compound may exhibit different reactivity, binding affinity, and biological activity.
特性
分子式 |
C16H14Cl2N2O3 |
|---|---|
分子量 |
353.2 g/mol |
IUPAC名 |
N-(3-acetamidophenyl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-10(21)19-12-3-2-4-13(8-12)20-16(22)9-23-15-6-5-11(17)7-14(15)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
InChIキー |
SFCIOKHFDOFTQU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide](/img/structure/B14937057.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14937059.png)

![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14937072.png)
![N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B14937079.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14937086.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}acetamide](/img/structure/B14937097.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14937109.png)


![N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine](/img/structure/B14937122.png)
![N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B14937129.png)

